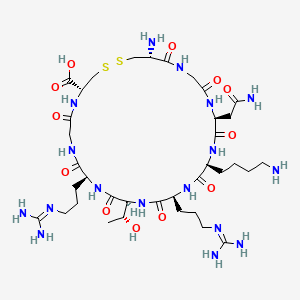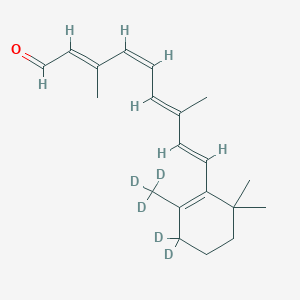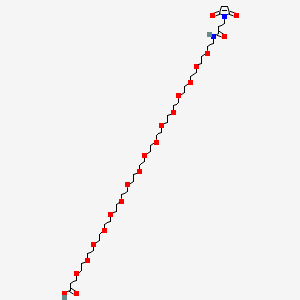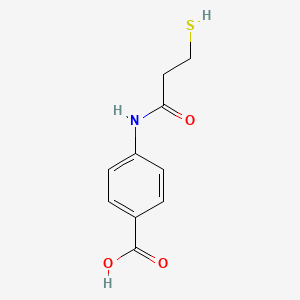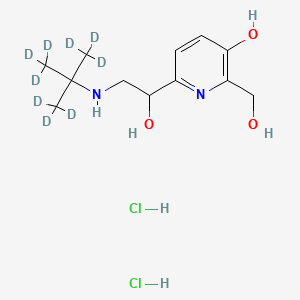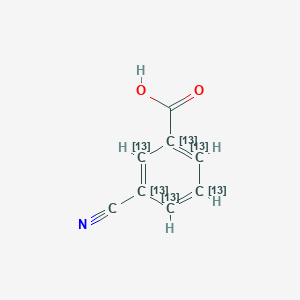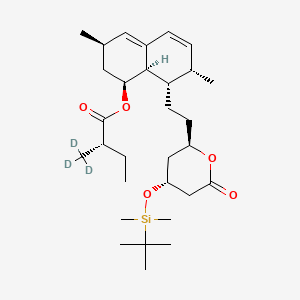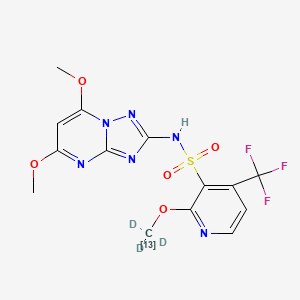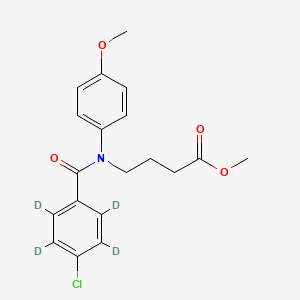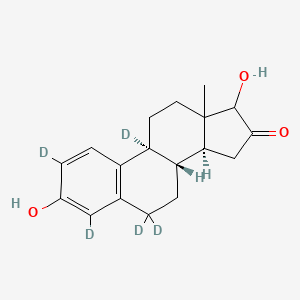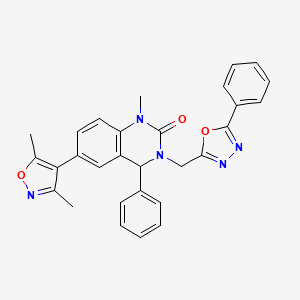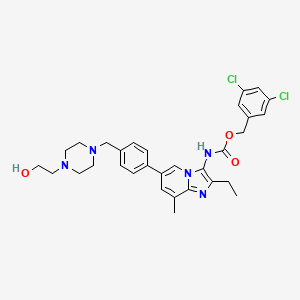
ATX inhibitor 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATX inhibitor 13 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This pathway is associated with various physiological and pathological processes, including cell proliferation, migration, and cytokine production .
Métodos De Preparación
The preparation of ATX inhibitor 13 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
ATX inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
ATX inhibitor 13 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production. In biology, it is used to investigate the role of autotaxin in cell proliferation, migration, and cytokine production. In medicine, it has potential therapeutic applications in treating diseases associated with abnormal lysophosphatidic acid production, such as cancer, fibrosis, and cardiovascular diseases .
Mecanismo De Acción
The mechanism of action of ATX inhibitor 13 involves the inhibition of autotaxin, which prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways associated with lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production .
Comparación Con Compuestos Similares
ATX inhibitor 13 is unique compared to other similar compounds due to its specific structure and high inhibitory activity. Similar compounds include GLPG1690, BBT-877, and BLD-0409, which also inhibit autotaxin but differ in their chemical structures and mechanisms of action .
Propiedades
Fórmula molecular |
C31H35Cl2N5O3 |
|---|---|
Peso molecular |
596.5 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl N-[2-ethyl-6-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C31H35Cl2N5O3/c1-3-28-30(35-31(40)41-20-23-15-26(32)17-27(33)16-23)38-19-25(14-21(2)29(38)34-28)24-6-4-22(5-7-24)18-37-10-8-36(9-11-37)12-13-39/h4-7,14-17,19,39H,3,8-13,18,20H2,1-2H3,(H,35,40) |
Clave InChI |
NSFSOTZMNUYMAK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)CN4CCN(CC4)CCO)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


